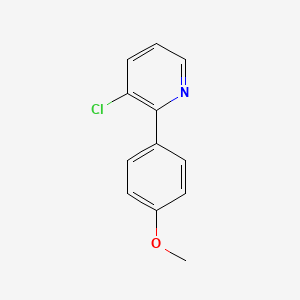

Pyridine, 3-chloro-2-(4-methoxyphenyl)-

Overview

Description

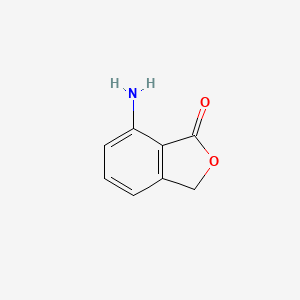

“Pyridine, 3-chloro-2-(4-methoxyphenyl)-” is an organic compound with a wide range of applications in scientific research. It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “Pyridine, 3-chloro-2-(4-methoxyphenyl)-” is based on a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

The chemical reactions involving “Pyridine, 3-chloro-2-(4-methoxyphenyl)-” include the introduction of various bio-relevant functional groups to pyridine . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Scientific Research Applications

Organic Synthesis and Chemical Processes

- Demethylation Processes : A study detailed the demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride, showcasing the compound's application in the preparation of key starting materials for pharmaceutical candidates (Schmid et al., 2004).

- Pyrrolin-2-ones Synthesis : Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones highlights the role of methoxyphenyl derivatives in preparing compounds for agrochemical and medicinal applications (Ghelfi et al., 2003).

Material Science and Photophysics

- Fluorescent Materials : A study on the photophysical evaluation of methoxy- and morpholino pyridine compounds as fluorophores revealed high emission efficiencies in solution and solid state, indicating potential applications in optical materials and sensors (Hagimori et al., 2019).

Medicinal Chemistry and Pharmacology

- Antimicrobial Activity : The antimicrobial activity of pyrazoline and amino cyanopyridine derivatives, linked with vanillin, against various strains of bacteria was investigated, demonstrating the compound's potential in developing new antibacterial agents (Dangar et al., 2014).

- Antitubercular Agents : Design and synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives showed significant antitubercular activity, emphasizing the compound's utility in addressing tuberculosis (Bodige et al., 2019).

Corrosion Inhibition

- Industrial Applications : Pyrazolo-pyridine derivatives were synthesized and assessed as corrosion inhibitors for mild steel in acidic environments, indicating their potential use in industrial processes, such as metal pickling (Dohare et al., 2018).

Future Directions

The future directions for “Pyridine, 3-chloro-2-(4-methoxyphenyl)-” could involve further exploration of its potential applications in scientific research, particularly in the synthesis of diverse functional groups . Further studies could also focus on its biological activities and the development of methodologies for the introduction of various functional groups to pyridine .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and other organic groups in its mechanism of action.

Mode of Action

In the context of the Suzuki–Miyaura coupling, the compound could participate in electronically divergent processes with a metal catalyst . Oxidative addition might occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation, the transfer of organic groups from boron to palladium, might also occur .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound could be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .

Biochemical Analysis

Dosage Effects in Animal Models

The effects of Pyridine, 3-chloro-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels to avoid any potential toxicity .

Transport and Distribution

Within cells and tissues, Pyridine, 3-chloro-2-(4-methoxyphenyl)- is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function and activity .

Subcellular Localization

The subcellular localization of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its biochemical roles .

properties

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWCLIWTMINMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472188 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483324-02-3 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)

![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)